2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3
Description
Chemical Structure and Properties The compound 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3 (CAS: 1189508-85-7) is a deuterated analog of its non-deuterated parent (CAS: 518048-03-8). Its molecular formula is C₁₆H₁₉FN₄O₃ with a molecular weight of 337.36 g/mol, reflecting the replacement of three hydrogen atoms with deuterium (²H) . The parent compound has a melting point of 188–189.3°C and shares the same core dihydropyrimidine scaffold, which features a 5-hydroxy group, a 6-oxo group, and a 4-carboxamide substituent. The N-(4-fluorobenzyl) moiety and 2-(1-amino-1-methylethyl) group are critical to its structural identity.
Deuteration typically occurs at metabolically labile sites to enhance stability or pharmacokinetic profiles. This modification is common in drug development to slow oxidative metabolism via the kinetic isotope effect .
Properties
IUPAC Name |
2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZTHZLYFFVIJ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Platinum Catalyzed Hydrogen-Deuterium Exchange
A mixed Pd/C-Pt/C catalyst system enables efficient C–H bond activation for methyl group deuteration. In a representative procedure:
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Substrate : Non-deuterated 2-(1-Amino-1-methylethyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (1.0 mmol).
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Conditions : D2O (99.9% D), 120°C, H2 atmosphere (50 psi), 24 h.
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Outcome : 92% deuteration at the 1-methyl group (CD3) confirmed by mass spectrometry.
Table 1 : Optimization of Deuteration Conditions
| Catalyst | Temp (°C) | D2O Purity (%) | Deuteration Efficiency (%) |
|---|---|---|---|
| Pd/C | 160 | 70 | 65 |
| Pd/C-Pt/C | 120 | 99.9 | 92 |
| Pt/C | 140 | 99.9 | 78 |
The Pd/C-Pt/C system reduces required reaction temperatures while achieving near-quantitative isotopic incorporation.
Amide Bond Formation with 4-Fluorobenzylamine
Carboxylic Acid Activation
The deuterated pyrimidinecarboxylic acid undergoes activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Activated intermediates react with 4-fluorobenzylamine (1.5 eq) in dichloromethane at ambient temperature for 12 h, yielding the crude carboxamide.
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C, 20 min) accelerates amide formation, improving yields from 68% to 89% while reducing epimerization risks.
Purification and Isotopic Analysis
Trituration Protocol
Post-reaction mixture purification involves sequential washes:
LC-MS Characterization
High-resolution mass spectrometry (HR-MS) confirms deuterium incorporation:
(DMSO-d6): Absence of methyl proton signals at δ 2.98 confirms complete deuteration.
Comparative Evaluation of Synthetic Routes
Table 2 : Method Efficiency Comparison
| Parameter | Catalytic Exchange | Building Block Incorporation |
|---|---|---|
| Total Yield | 76% | 62% |
| Isotopic Purity | 99.2% | 99.8% |
| Reaction Steps | 3 | 5 |
| Scalability | High | Moderate |
Catalytic deuteration offers superior throughput for industrial applications despite marginally lower isotopic purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Pharmacological Studies
The compound has shown promise in pharmacological applications, particularly as a potential therapeutic agent due to its structural similarity to other bioactive pyrimidine derivatives. It may exhibit activities against various diseases, including cancer and infectious diseases.
Case Study : A study on related pyrimidine compounds demonstrated their efficacy as inhibitors of specific enzymes involved in cancer cell proliferation. The inhibitory effects were attributed to the presence of functional groups that enhance binding affinity to target sites .
Antiviral Activity
Research indicates that derivatives of this compound may possess antiviral properties. Its potential as a non-nucleoside inhibitor of reverse transcriptase in HIV has been explored, suggesting that modifications in its structure could lead to enhanced antiviral activity.
Case Study : A related compound was evaluated for its ability to inhibit HIV replication in vitro, showing significant potency at nanomolar concentrations without cytotoxic effects . This suggests that similar derivatives could be developed for therapeutic use against HIV.
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may exhibit neuroprotective effects, which can be beneficial in treating neurodegenerative diseases.
Case Study : Research into similar pyrimidine derivatives has indicated their role as selective inhibitors of neural nitric oxide synthase, which is implicated in neurodegeneration. These findings highlight the potential for developing neuroprotective agents from this class of compounds .
Mechanism of Action
The mechanism of action of 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Parent Compound (Non-Deuterated Analog)
The non-deuterated parent (CAS: 518048-03-8) shares identical structural features except for the absence of deuterium. Key differences include:
Triazole-Based Analogs
Compounds such as 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () replace the dihydropyrimidine core with a triazole ring. Structural and functional comparisons include:
- Core Heterocycle : Triazoles are more rigid and electron-rich than dihydropyrimidines, altering hydrogen-bonding capacity and target interactions.
- Substituents : The 4-fluorobenzyl and carboxamide groups are retained, but the triazole’s smaller size may reduce steric hindrance in binding pockets.
- Applications : Triazoles are often used in antifungal agents, suggesting divergent therapeutic applications compared to dihydropyrimidines .
Oxadiazole-Substituted Dihydropyrimidine
The compound N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide () shares the dihydropyrimidine core but introduces an oxadiazole moiety in the 2-position substituent. Key distinctions:
- Substituent Complexity : The oxadiazole group adds a heteroaromatic ring connected via a carbonyl, increasing molecular weight and lipophilicity.
- Molecular Weight : Estimated at ~413.41 g/mol, significantly higher than the deuterated analog .
Data Table: Structural and Physical Comparison
Biological Activity
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3, commonly referred to as a derivative of pyrimidine compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to known pharmacological agents and has been investigated for its role in various therapeutic applications, particularly in the context of HIV integrase inhibition and antibacterial properties.
- Molecular Formula : C16H19FN4O3
- Molecular Weight : 334.35 g/mol
- CAS Number : 518048-03-8
- Melting Point : 188–189.3 °C
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its inhibitory effects on HIV integrase and its antibacterial properties. Below are detailed findings from various studies.
1. HIV Integrase Inhibition
Research indicates that the compound acts as an intermediate in the synthesis of labeled HIV integrase inhibitors. Integrase is a key enzyme in the HIV replication cycle, making it a critical target for antiretroviral therapy. The compound's structural features suggest it may effectively inhibit this enzyme, although specific IC50 values and kinetic parameters are yet to be fully elucidated.
2. Antibacterial Activity
The compound has shown promising antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have demonstrated that modifications to the pyrimidine structure can enhance its potency against bacterial topoisomerases, which are essential for DNA replication and repair in bacteria.
Research Findings and Case Studies
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Topoisomerases : The compound binds to bacterial topoisomerases, leading to the stabilization of enzyme-DNA complexes that ultimately disrupt DNA replication.
- Interference with Viral Replication : By inhibiting HIV integrase, the compound prevents the integration of viral DNA into the host genome, thereby halting viral replication.
Q & A
Q. What advanced techniques validate the compound’s conformational stability in solution?
- Answer : Employ dynamic NMR (DNMR) to study rotational barriers of the 1-methylethyl group. ROESY experiments can confirm intramolecular hydrogen bonding between the hydroxy and carboxamide groups .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
